molecular formula C16H25N3O2 B1462663 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine CAS No. 885274-56-6

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Cat. No.: B1462663
CAS No.: 885274-56-6
M. Wt: 291.39 g/mol
InChI Key: BXBJCDYQOADWQL-UHFFFAOYSA-N
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Description

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is a chemical compound with significant applications in the fields of chemistry, biology, medicine, and industry. This compound is known for its role as a building block in the synthesis of various pharmaceuticals and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with pyridin-2-ylmethylamine in the presence of a suitable coupling reagent, such as carbodiimide, under controlled temperature and pH conditions. The reaction typically proceeds via the formation of an intermediate amide, which is then protected using a Boc (tert-butoxycarbonyl) group to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors equipped with precise temperature and pressure control systems. The process involves the use of automated synthesis platforms to ensure consistency and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is widely used in scientific research due to its versatility and reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals, including antiviral, antibacterial, and anticancer agents. Additionally, it is employed in the development of chemical probes and molecular tools for biological studies.

Mechanism of Action

The mechanism by which 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor antagonist, targeting specific molecular pathways involved in disease processes. The compound interacts with its molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • 1-Boc-4-aminopiperidine

  • 1-Boc-4-(pyridin-2-yl)piperazine

  • 1-Boc-4-(pyridin-3-yl)piperazine

  • 1-Boc-4-(pyridin-4-yl)piperazine

Biological Activity

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 238.29 g/mol, exhibits various biological properties that make it a candidate for drug development. This article reviews its synthesis, biological activity, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-piperidone and pyridin-2-ylmethylamine.
  • Coupling Reaction : These reactants are combined in the presence of a coupling reagent (e.g., carbodiimide) under controlled conditions to form an amide intermediate.
  • Protection : The amine group is then protected using a Boc (tert-butoxycarbonyl) group to yield the final product.

This method ensures high yields and purity, often utilizing automated systems for consistency in industrial settings .

Antimicrobial Properties

This compound has shown significant antimicrobial activity. In various studies, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Pseudomonas aeruginosaNot significantly inhibited

Research indicates that the compound's activity may be attributed to its structural features which enhance interaction with bacterial cell membranes .

The mechanism by which this compound exerts its effects involves non-covalent interactions with molecular targets, including enzymes and receptors involved in microbial growth and resistance pathways. It may act as an enzyme inhibitor or receptor antagonist, affecting specific signaling pathways crucial for bacterial survival .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Antibacterial Assays : In vitro tests have shown that derivatives of piperidine compounds exhibit varying degrees of antibacterial activity, with some derivatives outperforming traditional antibiotics against resistant strains .
  • Antifungal Activity : Similar studies have demonstrated antifungal properties against Candida species, indicating broad-spectrum antimicrobial potential .
  • Cancer Research : The compound has also been evaluated for its anticancer properties, where it showed promising results in inhibiting cancer cell proliferation in preliminary studies .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar piperidine derivatives:

Table 2: Comparison of Piperidine Derivatives

CompoundAntibacterial ActivityAntifungal ActivityRemarks
1-Boc-4-(pyridin-2-ylmethyl)-amino-piperidineModerateModerateBroad-spectrum potential
1-Boc-4-(aminopiperidine)LowLowLimited activity
1-Boc-4-(pyridin-3-yl)piperazineHighModerateEffective against resistant strains

This comparison underscores the versatility and potential therapeutic applications of this compound relative to its analogs .

Properties

IUPAC Name

tert-butyl 4-(pyridin-2-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJCDYQOADWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656261
Record name tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-56-6
Record name tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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